

Solubility of calcium chloride monohydrate in water and ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium chloride, monohydrate*

Cat. No.: *B12061461*

[Get Quote](#)

An In-depth Technical Guide on the Solubility of Calcium Chloride Monohydrate in Water and Ethanol

Introduction

Calcium chloride (CaCl_2) is an inorganic salt with a wide range of applications in the pharmaceutical, food, and chemical industries. It is commonly encountered in various hydrated forms, with calcium chloride monohydrate ($\text{CaCl}_2 \cdot \text{H}_2\text{O}$) being one of them. Understanding the solubility of this compound in different solvents is critical for its application in drug formulation, chemical synthesis, and other research and development activities. This technical guide provides a comprehensive overview of the solubility of calcium chloride monohydrate in two common solvents: water and ethanol. The guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Solubility Data

The solubility of a substance is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The following tables summarize the quantitative solubility data for calcium chloride in water and ethanol.

Solubility in Water

Calcium chloride monohydrate is highly soluble in water, and its solubility increases significantly with temperature. The dissolution process is exothermic, meaning it releases heat.

Table 1: Solubility of Calcium Chloride Monohydrate in Water

Temperature (°C)	Solubility (g/100 g H ₂ O)
0	77[1]
100	249[1]

Solubility in Ethanol

Calcium chloride is also soluble in ethanol, although generally to a lesser extent than in water.

[1] The data presented below is for anhydrous calcium chloride, as specific data for the monohydrate form in ethanol is not readily available. It is important to note that the presence of water in the monohydrate form may influence its solubility in ethanol.

Table 2: Solubility of Anhydrous Calcium Chloride in Ethanol

Temperature (°C)	Solubility (g/100 g Ethanol)
0	18.3[2][3]
20	25.8[2][3]
40	35.3[2][3]
70	56.2[2][3]

Experimental Protocols

The following is a detailed methodology for determining the solubility of a salt like calcium chloride monohydrate in a given solvent. This protocol is a synthesis of established analytical gravimetric methods.[4][5]

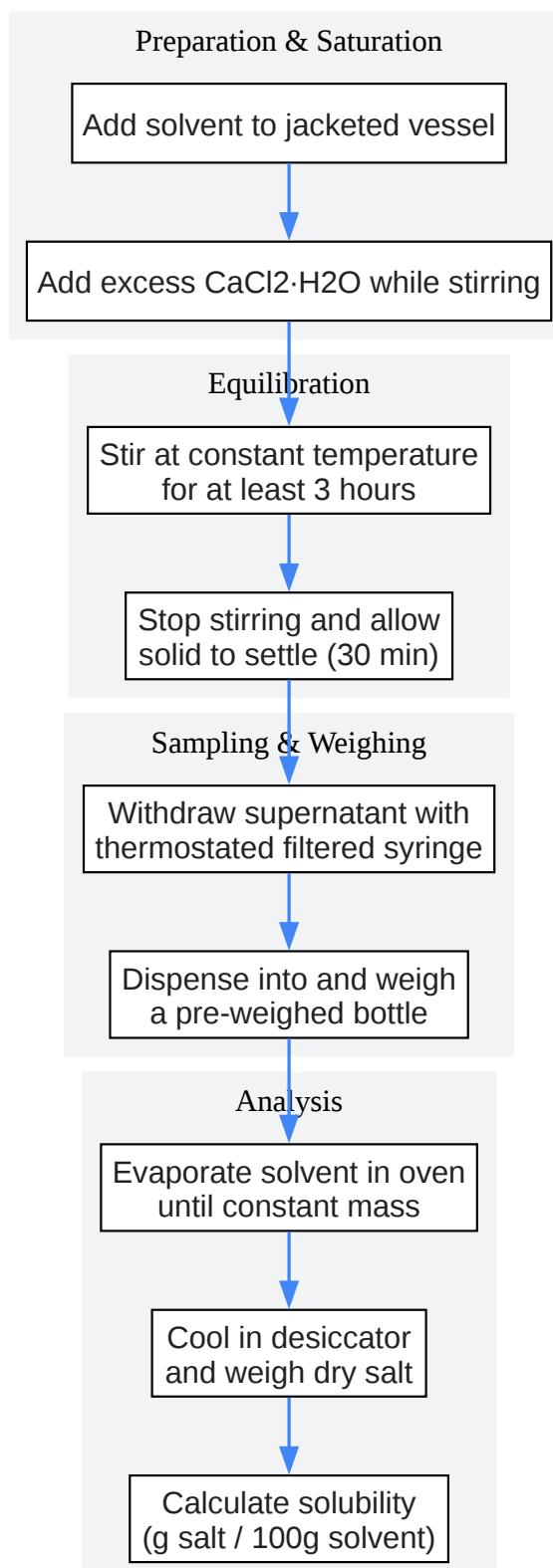
Materials and Equipment

- Calcium Chloride Monohydrate

- Solvent (Distilled Water or Absolute Ethanol)
- Jacketed Glass Reaction Vessel
- Thermostatic Water Bath with Circulator
- Magnetic Stirrer and Stir Bar
- Calibrated Thermometer or Temperature Probe
- Analytical Balance (readable to ± 0.1 mg)
- Thermostated Syringe with a filter attachment
- Weighing bottles
- Drying Oven

Experimental Procedure

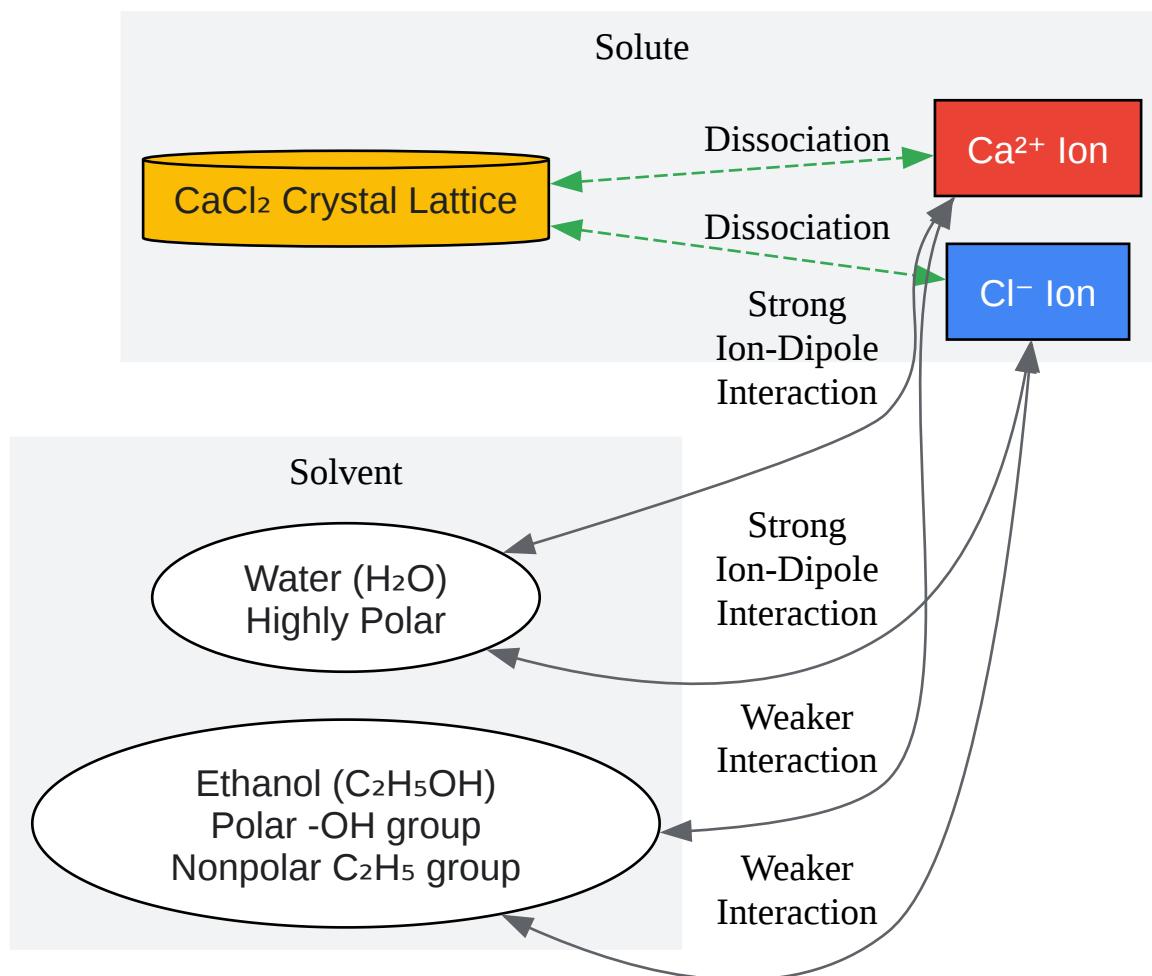
- Preparation: Add a known mass of the solvent to the jacketed glass vessel. The vessel is connected to the thermostatic bath to maintain a constant, precise temperature.
- Saturation: Begin stirring the solvent and gradually add an excess amount of calcium chloride monohydrate to the vessel. The excess solid is necessary to ensure that a saturated solution is formed.
- Equilibration: Allow the mixture to stir for an extended period (at least 3 hours) at the set temperature to ensure that equilibrium is reached between the dissolved and undissolved solute.^[4]
- Settling: Turn off the stirrer and allow the undissolved solid to settle for at least 30 minutes, leaving a clear saturated supernatant.^[4]
- Sampling: Carefully withdraw a sample of the clear supernatant using a thermostated syringe to prevent crystallization upon cooling. The syringe should be fitted with a filter to avoid drawing up any solid particles.


- Sample Weighing: Dispense the collected sample into a pre-weighed weighing bottle and record the total mass of the bottle and the solution.
- Solvent Evaporation: Place the weighing bottle in a drying oven set to a temperature that will evaporate the solvent without decomposing the salt (e.g., 110-120°C). Heat until a constant mass is achieved, indicating all the solvent has been removed.
- Final Weighing: After cooling the weighing bottle in a desiccator, weigh it again to determine the mass of the dry salt.
- Calculation: The solubility is calculated as follows:
 - Mass of Solvent = (Mass of Bottle + Solution) - (Mass of Bottle + Dry Salt)
 - Mass of Dry Salt = (Mass of Bottle + Dry Salt) - Mass of Bottle
 - Solubility (g/100 g solvent) = (Mass of Dry Salt / Mass of Solvent) * 100

This procedure should be repeated at various temperatures to construct a solubility curve.[\[6\]](#)[\[7\]](#)

Visualizations

Experimental Workflow for Solubility Determination


The following diagram illustrates the step-by-step process for experimentally determining the solubility of a salt.

[Click to download full resolution via product page](#)

Caption: Workflow for determining salt solubility.

Logical Relationship of Dissolution

The dissolution of an ionic compound like calcium chloride is governed by the principle of "like dissolves like". This diagram shows the interaction between the polar solvent molecules and the ions of the salt.

[Click to download full resolution via product page](#)

Caption: Solute-solvent interactions in dissolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calcium chloride monohydrate [chemister.ru]
- 2. Calcium chloride - Sciencemadness Wiki [sciemcemadness.org]
- 3. Calcium chloride - Wikipedia [en.wikipedia.org]
- 4. seniorchem.com [seniorchem.com]
- 5. researchgate.net [researchgate.net]
- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 7. Untitled [faculty.uml.edu]
- To cite this document: BenchChem. [Solubility of calcium chloride monohydrate in water and ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12061461#solubility-of-calcium-chloride-monohydrate-in-water-and-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com